molecular formula C15H16N2O2 B1425732 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine CAS No. 1487367-55-4

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine

Cat. No.: B1425732
CAS No.: 1487367-55-4
M. Wt: 256.3 g/mol
InChI Key: YEQRGXOVYSKFLQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine is an organic compound that features a benzodioxin ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Formation of the Ethanamine Linker:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the ethanamine linker.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used in studies investigating its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-3-yl)ethan-1-amine
  • 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine
  • 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(quinolin-4-yl)ethan-1-amine

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15/h1-8,12,15H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQRGXOVYSKFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CC3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine

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